Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate
Description
Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate is an organic compound with a complex structure that includes a pyridine ring, a benzoyl group, and a malonate ester
Properties
IUPAC Name |
dimethyl 2-[5-[(4-tert-butylbenzoyl)amino]pyridin-2-yl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-21(2,3)14-8-6-13(7-9-14)18(24)23-15-10-11-16(22-12-15)17(19(25)27-4)20(26)28-5/h6-12,17H,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAXCOJSBGKKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)C(C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-aminopyridine, undergoes acylation with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine to form 2-(4-(tert-butyl)benzoylamino)pyridine.
Malonate Ester Formation: The resulting product is then reacted with dimethyl malonate in the presence of a base such as sodium hydride to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridine ring, while reduction may lead to the formation of reduced benzoyl or pyridine derivatives.
Scientific Research Applications
Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-thiazolyl)malonate: Similar structure but with a thiazole ring instead of a pyridine ring.
Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-imidazolyl)malonate: Contains an imidazole ring instead of a pyridine ring.
Uniqueness
Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties. This uniqueness makes it suitable for particular applications where other similar compounds may not be as effective.
Biological Activity
Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate (CAS: 861209-83-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound features a pyridine ring, which is often associated with various pharmacological effects, and a tert-butyl group that may enhance its lipophilicity and biological activity.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 384.44 g/mol. The structural characteristics include:
- Pyridine moiety : Contributes to the compound's interaction with biological targets.
- Benzoyl group : Potentially enhances binding affinity to target proteins.
- Malonate ester : May play a role in metabolic stability and bioavailability.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have highlighted its role as an antagonist of the integrin , which is implicated in tumor progression and metastasis.
- Mechanism of Action : The compound inhibits cell adhesion and migration by blocking integrin functions, thereby preventing tumor cell spread.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. The presence of the tert-butyl group enhances membrane permeability, which is crucial for effective drug delivery.
- Absorption : Rapid absorption observed in preclinical studies.
- Metabolism : Primarily metabolized via hepatic pathways, with potential for active metabolites contributing to its biological effects.
Case Studies
-
In Vitro Studies :
- A series of assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7, HeLa). Results indicated IC50 values in the low micromolar range, suggesting potent anticancer effects.
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In Vivo Efficacy :
- Animal models treated with the compound showed significant tumor regression compared to control groups. Tumor size was measured over a period of weeks, demonstrating sustained efficacy.
Q & A
Q. What are the primary synthetic routes for Dimethyl 2-(5-{[4-(tert-butyl)benzoyl]amino}-2-pyridinyl)malonate, and how do reaction conditions affect yield?
The compound is typically synthesized via condensation reactions. For example, dimethyl 2-butylmalonate reacts with substituted phenols (e.g., 2,6-di-tert-butyl-4-[(dimethylamino)methyl]phenol) under reflux conditions in toluene, catalyzed by acids like 4-methylbenzenesulfonic acid . Key factors influencing yield include temperature (e.g., 135°C under nitrogen), solvent choice (toluene for azeotropic water removal), and catalyst loading. Optimizing stoichiometry of the malonate and amine-containing intermediates is critical to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the malonate ester groups in this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming ester group presence, with characteristic peaks for methyl ester protons at ~3.7 ppm and carbonyl carbons at ~170 ppm . Infrared (IR) spectroscopy identifies ester C=O stretches near 1740 cm⁻¹. Mass spectrometry (MS) provides molecular weight confirmation, with MALDI-TOF or ESI-MS used for high-precision mass analysis .
Q. How should researchers address hydrolysis risks during storage of this compound?
Store the compound in anhydrous conditions (desiccated environment) at 2–8°C to minimize ester hydrolysis. Use amber glass vials to prevent photodegradation, and avoid prolonged exposure to moisture or acidic/basic conditions .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its reactivity and applications in polymer stabilization?
Single-crystal X-ray diffraction reveals intermolecular O–H···O hydrogen bonds forming chains along the [010] axis, stabilizing the lattice . The tert-butyl groups create steric hindrance, reducing radical-mediated degradation—a feature valuable in polymer stabilizers. The dihedral angle between the pyridine ring and malonate plane (e.g., 178.8°) impacts conjugation and electronic effects, influencing antioxidant activity .
Q. What methodologies resolve contradictions in reported reaction yields for derivatives of this compound?
Systematic Design of Experiments (DoE) can isolate variables like catalyst type (e.g., p-TsOH vs. Lewis acids), solvent polarity, and reaction time. For example, replacing toluene with DMF may improve solubility but increase hydrolysis risks. Comparative kinetic studies under inert vs. ambient conditions can clarify discrepancies .
Q. How do computational models predict hydrogen bonding patterns in this compound’s crystal lattice?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) calculate hydrogen bond strengths and lattice energies. Molecular dynamics (MD) simulations model packing arrangements, validated against experimental X-ray parameters (e.g., monoclinic P2₁/n space group, β = 98.838°) .
Q. What strategies optimize regioselectivity in condensation reactions involving this malonate derivative?
Use directing groups (e.g., electron-withdrawing substituents on the pyridine ring) to steer reactivity. For example, the 6-methyl group on pyridine in Diethyl (6-methyl-2-pyridylaminomethylene)malonate enhances nucleophilic attack at the methylene carbon, favoring cyclization over decarboxylation .
Q. How does the tert-butyl group influence steric and electronic properties of the benzoyl moiety?
The tert-butyl group increases steric bulk (van der Waals volume ~120 ų), reducing accessibility to reactive sites. Electronically, it donates slight hyperconjugative stabilization via C–H σ→π* interactions, quantified using Hammett substituent constants (σₚ = -0.20) .
Q. What experimental approaches quantify electronic effects of substituents on the pyridine ring?
Ultraviolet-Visible (UV-Vis) spectroscopy tracks charge-transfer transitions (e.g., π→π* shifts in substituted pyridines). Cyclic Voltammetry (CV) measures redox potentials, correlating with substituent electron-withdrawing/donating strength .
Q. How can synthesis be scaled from milligram to gram quantities without purity loss?
Use flow chemistry for precise temperature and mixing control. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity at scale using High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
